molecular formula C17H22BrNO B14713052 2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide CAS No. 17626-27-6

2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide

Cat. No.: B14713052
CAS No.: 17626-27-6
M. Wt: 336.3 g/mol
InChI Key: CVHGJMPROXWEME-UHFFFAOYSA-N
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Description

2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide, also known as diphenhydramine hydrobromide, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is characterized by its ability to cross the blood-brain barrier, leading to its sedative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide typically involves the reaction of benzhydrol with N,N-dimethylethanolamine in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate benzhydryloxy compound, which is then reacted with N,N-dimethylethanolamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is widely used in scientific research due to its pharmacological properties. It is used in:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: To study the effects of antihistamines on cellular processes.

    Medicine: In pharmacological studies to understand its mechanism of action and therapeutic effects.

    Industry: In the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by blocking histamine H1 receptors, preventing the action of histamine, a compound involved in allergic reactions. By crossing the blood-brain barrier, it also affects the central nervous system, leading to its sedative effects. The molecular targets include histamine receptors in various tissues, and the pathways involved are related to the inhibition of histamine-mediated responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzhydryloxy-N,N-dimethylethanamine hydrochloride
  • 2-benzhydryloxy-N-ethylethanamine hydrochloride
  • 2-bromo-N,N-dimethylethanamine hydrobromide

Uniqueness

2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide is unique due to its strong sedative effects and ability to cross the blood-brain barrier, which is not as pronounced in some of its analogs. Its broad range of applications in treating allergies, motion sickness, and as a sedative makes it a versatile compound in both clinical and research settings.

Properties

CAS No.

17626-27-6

Molecular Formula

C17H22BrNO

Molecular Weight

336.3 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;hydrobromide

InChI

InChI=1S/C17H21NO.BrH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H

InChI Key

CVHGJMPROXWEME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Br

Origin of Product

United States

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